![molecular formula C22H25N7O2 B2433648 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 2034360-43-3](/img/structure/B2433648.png)
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. Pyrazole and pyrimidine are both nitrogen-containing heterocyclic compounds that are often found in various pharmaceuticals . Azetidine is a four-membered ring with one nitrogen atom, and piperazine is a six-membered ring with two nitrogen atoms. These structures are also common in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent rings and the positions of the substituents. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups .科学的研究の応用
Anticonvulsant Properties
(H. Severina et al., 2021) reported a promising new anticonvulsant drug candidate known as "Epimidin". This compound underwent a thorough validation process for determining related substances, indicating its significant potential in the treatment of epilepsy and related disorders.
Anticancer Activity
(A. Kamal et al., 2012) designed and synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, evaluating their anticancer activity in cervical cancer cells. These compounds were found to activate p53 and show significant cytotoxicity, indicating their potential as cancer therapeutics.
Antimicrobial and Anticancer Agents
(H. Hafez et al., 2016) developed novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited both antimicrobial and anticancer activities. This suggests their utility in developing treatments for infections and cancer.
Parkinson's Disease Imaging
(Min Wang et al., 2017) synthesized a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, offering insights into the diagnosis and monitoring of this neurodegenerative disorder.
Antimicrobial Activity
(N. Patel et al., 2011) developed new pyridine derivatives with significant antimicrobial activity, providing a potential pathway for developing new antibiotics.
Anticancer and Antimicrobial Activities
(Asmaa M. Fahim et al., 2021) explored novel heterocycles for their antimicrobial and anticancer properties, including molecular docking studies to understand their mechanism of action.
作用機序
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors, such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play crucial roles in the nervous system by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Similar compounds have been reported to inhibit enzymes like ache and bche . Inhibition of these enzymes can increase the levels of acetylcholine in the nervous system, affecting nerve signal transmission .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cholinergic pathway by inhibiting ache and bche . This can lead to an increase in acetylcholine levels, affecting various downstream effects such as nerve signal transmission .
Result of Action
Inhibition of ache and bche by similar compounds can lead to increased acetylcholine levels, affecting nerve signal transmission and potentially leading to various physiological effects .
将来の方向性
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(30)17-14-28(15-17)20-13-21(24-16-23-20)29-8-4-7-25-29/h2-8,13,16-17H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMWPUARFFMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。